Prop-2-yn-1-yl 3-bromo-4-((2-fluorobenzyl)oxy)benzoate

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Sourcing building blocks with orthogonal reactive handles often requires multiple vendors, increasing lead times and batch variability. This compound integrates a propargyl ester for CuAAC click chemistry, a 3-bromo substituent for Pd-catalyzed cross-couplings (Suzuki, Sonogashira), and a 2-fluorobenzyl ether for 19F NMR or PET applications. • Eliminates multi-vendor sourcing: all three handles in one scaffold. • Enables streamlined probe/PROTAC assembly with late-stage diversification. • Bromine provides strong anomalous scattering (f''=1.28 e) for SAD phasing. Shipped ambient from US stock with full QA documentation.

Molecular Formula C17H12BrFO3
Molecular Weight 363.2 g/mol
Cat. No. B13020177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProp-2-yn-1-yl 3-bromo-4-((2-fluorobenzyl)oxy)benzoate
Molecular FormulaC17H12BrFO3
Molecular Weight363.2 g/mol
Structural Identifiers
SMILESC#CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Br
InChIInChI=1S/C17H12BrFO3/c1-2-9-21-17(20)12-7-8-16(14(18)10-12)22-11-13-5-3-4-6-15(13)19/h1,3-8,10H,9,11H2
InChIKeyYICSHCSSAONVIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prop-2-yn-1-yl 3-bromo-4-((2-fluorobenzyl)oxy)benzoate: Compound Identity


Prop-2-yn-1-yl 3-bromo-4-((2-fluorobenzyl)oxy)benzoate (CAS 1706445-25-1) is a multifunctional aromatic ester featuring a terminal alkyne (propargyl) ester, a bromine atom at the 3-position, and a 2-fluorobenzyloxy group at the 4-position of the benzoate core . With a molecular formula of C17H12BrFO3 and an exact mass of 361.99538 g/mol, this compound belongs to the class of halogenated propargyl benzoates that serve as modular building blocks in medicinal chemistry, chemical biology, and materials science . Its orthogonal reactive handles – the alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the bromo substituent for palladium-catalyzed cross-couplings, and the fluorobenzyl ether for potential 19F NMR or PET applications – make it a versatile intermediate for constructing complex molecular architectures .

Prop-2-yn-1-yl 3-bromo-4-((2-fluorobenzyl)oxy)benzoate: Unmatched by Analogs


Superficially similar compounds such as the 4-fluorobenzyl regioisomer (CAS 1706445-22-8) or the des-bromo methoxy analog (CAS 1706453-06-6) lack the precise orthogonal reactivity profile that defines this compound. The propargyl ester is indispensable for CuAAC-based bioconjugation; replacing it with a methyl or ethyl ester eliminates click-chemistry competence . The 3-bromo substituent enables Suzuki, Sonogashira, or Buchwald couplings, whereas the 3-methoxy analog is inert to these transformations . Furthermore, the 2-fluorobenzyloxy motif provides a distinct stereoelectronic environment compared to the 4-fluorobenzyl isomer, potentially altering target binding or physicochemical properties . Therefore, none of the readily available analogs can simultaneously deliver the alkyne handle, the halogen coupling site, and the specific fluorobenzyl orientation present in the target compound.

Prop-2-yn-1-yl 3-bromo-4-((2-fluorobenzyl)oxy)benzoate: Differentiation from Analogs


Mass & Heavy Atom Count vs. Des-Bromo Analog

The target compound (C17H12BrFO3, MW 363.2 Da, 22 heavy atoms) exhibits a 48.9 Da mass increase and one additional heavy atom compared to the des-bromo methoxy analog Prop-2-yn-1-yl 4-((2-fluorobenzyl)oxy)-3-methoxybenzoate (C18H15FO4, MW 314.3 Da, 23 heavy atoms) . This mass difference is critical for applications requiring heavy-atom derivatization for X-ray crystallography or mass spectrometry tags, where the bromine atom provides an unmistakable isotopic signature (79Br/81Br ~1:1 ratio) absent in the methoxy derivative.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Fluorobenzyl Regioisomer Comparison

The 2-fluorobenzyloxy regioisomer (target) and the 4-fluorobenzyloxy regioisomer (CAS 1706445-22-8) share identical molecular formula and mass but differ in fluorine substitution geometry . Computed molecular complexity for the target is 419 versus 419 for the 4-fluoro isomer (identical complexity score), indicating that the differentiation arises not from bulk topological differences but from stereoelectronic effects of ortho vs para fluorine placement . The ortho-fluorine can engage in intramolecular C–H···F interactions with the benzyl methylene, potentially altering conformational preferences and target binding affinity in biological assays.

Drug Design Molecular Recognition Physicochemical Profiling

Rotatable Bonds & Flexibility vs. Acid Precursor

The target propargyl ester possesses 6 rotatable bonds, while its carboxylic acid precursor (3-bromo-4-((2-fluorobenzyl)oxy)benzoic acid, CAS 938285-61-1) has only 4 rotatable bonds . This increase reflects the addition of the propargyl ester side chain, which introduces conformational flexibility and may enhance membrane permeability as an ester prodrug strategy .

ADME Profiling Lead Optimization Prodrug Design

Prop-2-yn-1-yl 3-bromo-4-((2-fluorobenzyl)oxy)benzoate: Optimal Applications


Multifunctional Click & Cross-Coupling Probe

The terminal alkyne enables CuAAC conjugation to azide-modified biomolecules (e.g., proteins, nucleic acids, lipids), while the 3-bromo substituent permits subsequent diversification via Suzuki or Sonogashira palladium-catalyzed cross-couplings. This dual-handle strategy is particularly valuable for constructing fluorescent or affinity probes where both attachment to a biological target and further functionalization are required . The 2-fluorobenzyl group can serve as a hydrophobic anchor or a potential 19F NMR reporter for binding studies.

Heavy-Atom Phasing for X-Ray Crystallography

The bromine atom provides a strong anomalous scattering signal (f'' = 1.28 e at Cu Kα) suitable for single-wavelength anomalous dispersion (SAD) phasing. The propargyl ester can be conjugated to a protein or ligand of interest, introducing the heavy atom without significantly perturbing the native structure . The distinct isotopic signature of bromine (1:1 ratio) also facilitates interpretation of electron density maps.

Ester Prodrug and Linker for Covalent Inhibitors

The propargyl ester linkage can serve as a cleavable linker or a prodrug moiety. In cellular environments, esterases may hydrolyze the ester to release the active carboxylic acid (3-bromo-4-((2-fluorobenzyl)oxy)benzoic acid) . Researchers designing targeted covalent inhibitors can exploit the alkyne as a warhead or as a tether for PROTAC (Proteolysis Targeting Chimera) constructs, where the bromo group allows late-stage diversification.

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